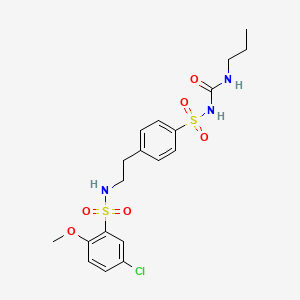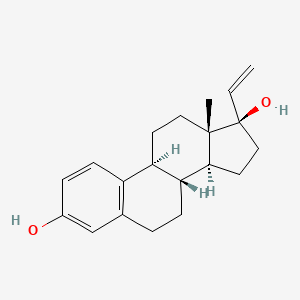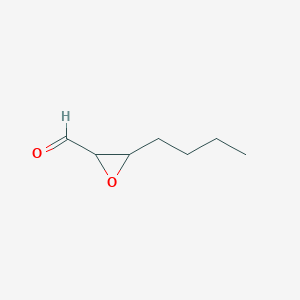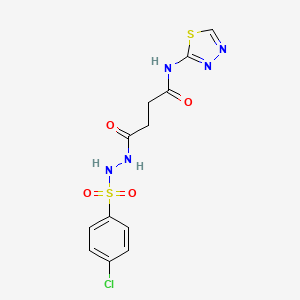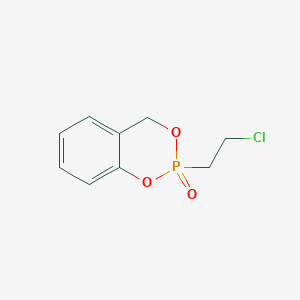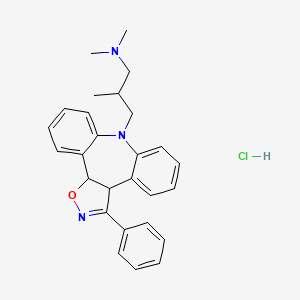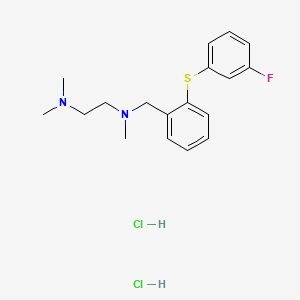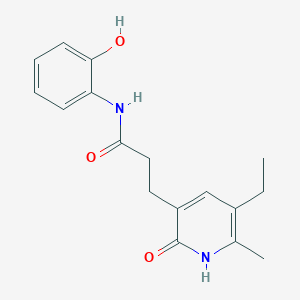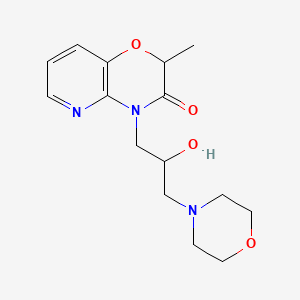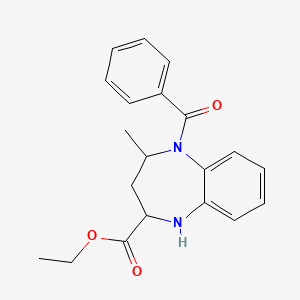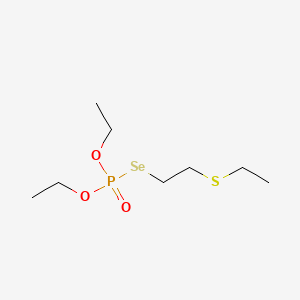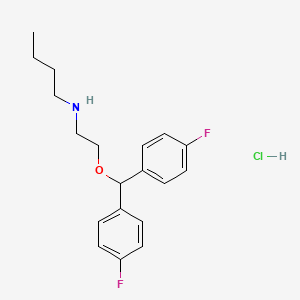
Fvq279C5WV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride It has been studied for its potential neuroprotective effects, particularly in the context of ischemic brain injury .
Preparation Methods
The synthesis of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the bis(4-fluorophenyl)methanol intermediate.
Reaction Conditions: The intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: has several scientific research applications:
Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia.
Calcium Channel Blockade: As a calcium channel blocker, it is used in research to study the role of calcium channels in various physiological and pathological processes.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on neurotransmitter release and neuronal activity.
Mechanism of Action
The primary mechanism of action of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves the blockade of neuronal calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into neurons, which in turn attenuates the release of excitatory neurotransmitters like glutamate. This mechanism is particularly important in the context of ischemic brain injury, where excessive glutamate release can lead to neuronal damage .
Comparison with Similar Compounds
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: can be compared with other calcium channel blockers such as nimodipine and verapamil:
Nimodipine: Unlike , nimodipine primarily targets L-type calcium channels and is used to treat conditions like subarachnoid hemorrhage.
Verapamil: Verapamil also targets L-type calcium channels but is primarily used for cardiovascular conditions such as hypertension and arrhythmias.
The uniqueness of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride lies in its specific action on neuronal calcium channels and its potential neuroprotective effects .
Similar compounds include:
- Nimodipine
- Verapamil
- LY-393615 (a related compound with similar neuroprotective properties)
Properties
CAS No. |
334826-64-1 |
|---|---|
Molecular Formula |
C19H24ClF2NO |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23F2NO.ClH/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16;/h4-11,19,22H,2-3,12-14H2,1H3;1H |
InChI Key |
UIZFWEIDYSXLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



